N1-(4-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-(4-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a chlorophenyl group, a tosylpiperidinyl moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tosylpiperidine Intermediate: The synthesis begins with the tosylation of piperidine, where piperidine is reacted with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Alkylation: The tosylpiperidine intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Chlorophenyl Oxalamide: The final step involves the coupling of the alkylated tosylpiperidine with 4-chlorophenyl oxalamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(4-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter modulation.
Medicine: Investigated for its potential as an antidepressant and anxiolytic agent due to its ability to interact with serotonin and dopamine receptors.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, primarily neurotransmitter receptors. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its antidepressant and anxiolytic effects. The compound may also influence the reuptake of these neurotransmitters, enhancing their availability in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chlorophenyl)-N2-(2-(1-piperidinyl)ethyl)oxalamide: Lacks the tosyl group, which may affect its pharmacological properties.
N1-(4-bromophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: Contains a bromine atom instead of chlorine, potentially altering its reactivity and biological activity.
Uniqueness
N1-(4-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to the presence of the tosylpiperidinyl moiety, which may enhance its lipophilicity and ability to cross the blood-brain barrier. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological profile.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S/c1-16-5-11-20(12-6-16)31(29,30)26-15-3-2-4-19(26)13-14-24-21(27)22(28)25-18-9-7-17(23)8-10-18/h5-12,19H,2-4,13-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSJSMFLWNCVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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